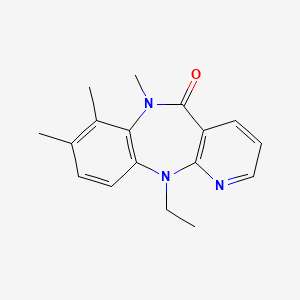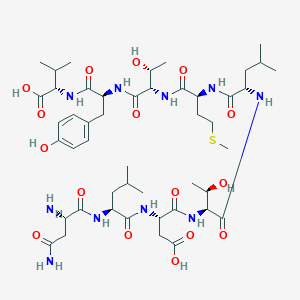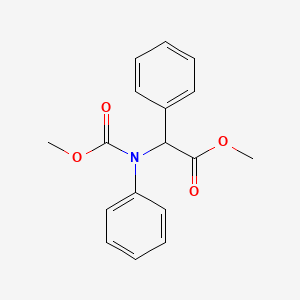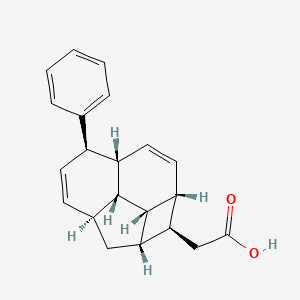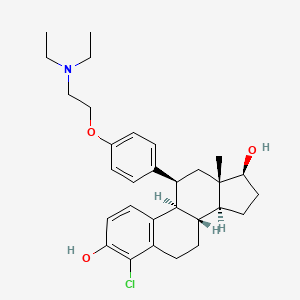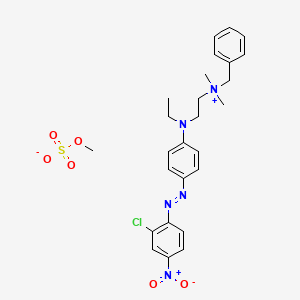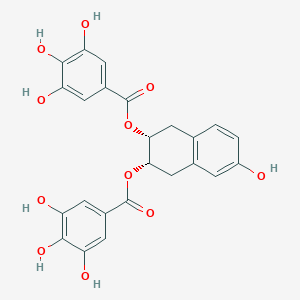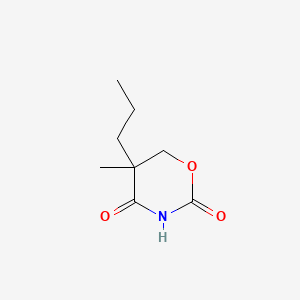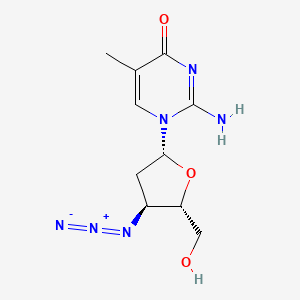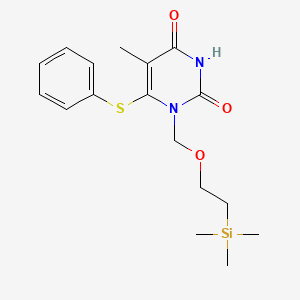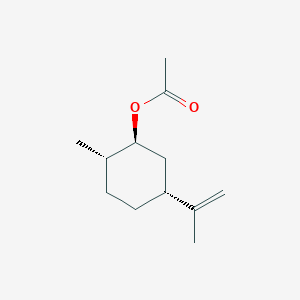
Isodihydrocarveol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodihydrocarveol acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of isodihydrocarveol, where the hydroxyl group is esterified with acetic acid. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isodihydrocarveol acetate can be synthesized through the esterification of isodihydrocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isodihydrocarveol acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isodihydrocarveol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isodihydrocarveol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Isodihydrocarveol acetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Wirkmechanismus
The mechanism of action of isodihydrocarveol acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Isodihydrocarveol acetate can be compared with other similar compounds, such as:
- Dihydrocarvyl acetate
- Neoiso-dihydrocarveol acetate
- Neo-dihydro carveol acetate
Uniqueness: this compound is unique due to its specific ester structure and the resulting properties, such as its odor and reactivity. Compared to its analogs, it may exhibit different chemical and biological behaviors, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
220329-20-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m0/s1 |
InChI-Schlüssel |
TUSIZTVSUSBSQI-WCQGTBRESA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


